molecular formula C14H21NO B5965358 (3-benzyl-1-methyl-3-piperidinyl)methanol

(3-benzyl-1-methyl-3-piperidinyl)methanol

Cat. No. B5965358
M. Wt: 219.32 g/mol
InChI Key: GTYSNOQUAYECTF-UHFFFAOYSA-N
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Description

(3-benzyl-1-methyl-3-piperidinyl)methanol, commonly known as BZP-M, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has gained popularity in recent years due to its stimulant properties. The compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of BZP-M is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This increase in dopamine is thought to be responsible for the stimulant effects of the compound.
Biochemical and Physiological Effects:
BZP-M has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to increase levels of dopamine and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using BZP-M in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for investigating the effects of dopamine on the brain. However, one limitation of using BZP-M is that it is a psychoactive substance, and its effects on the brain may not be directly comparable to those of non-psychoactive substances.

Future Directions

There are a number of potential future directions for research on BZP-M. One area of interest is the role of the compound in addiction and substance abuse. BZP-M has been shown to have addictive properties, and further research could shed light on the mechanisms underlying addiction. Another area of interest is the potential use of BZP-M in the treatment of neurological disorders such as Parkinson's disease. BZP-M has been shown to have neuroprotective properties, and further research could explore its potential therapeutic applications.

Synthesis Methods

The synthesis of BZP-M involves the reaction of benzyl chloride with 1-methylpiperidine to form (3-benzyl-1-methyl-3-piperidinyl)chloromethane. This intermediate is then reacted with sodium borohydride to produce the final product, BZP-M.

Scientific Research Applications

BZP-M has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to have stimulant properties and has been used in studies to investigate the effects of stimulants on the brain. BZP-M has also been used in studies to investigate the role of dopamine in reward processing.

properties

IUPAC Name

(3-benzyl-1-methylpiperidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-15-9-5-8-14(11-15,12-16)10-13-6-3-2-4-7-13/h2-4,6-7,16H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYSNOQUAYECTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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